molecular formula C9H4Br3N B3285788 5,6,8-Tribromoquinoline CAS No. 81278-87-7

5,6,8-Tribromoquinoline

Cat. No.: B3285788
CAS No.: 81278-87-7
M. Wt: 365.85 g/mol
InChI Key: BKJXDVGLRUGMPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,8-Tribromoquinoline is a brominated derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,8-Tribromoquinoline typically involves the bromination of quinoline or its derivatives. One common method is the bromination of 1,2,3,4-tetrahydroquinoline using N-bromosuccinimide (NBS) as the brominating agent. The reaction proceeds through electrophilic bromination, followed by dehydrogenation to yield the desired tribromoquinoline .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques, optimized for large-scale synthesis. The use of continuous flow reactors and efficient brominating agents can enhance the yield and purity of the product. Additionally, the reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 5,6,8-Tribromoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5,6,8-Tribromoquinoline in biological systems involves its interaction with cellular targets. For instance, it has been shown to induce apoptosis in cancer cells by causing DNA fragmentation. Additionally, it can inhibit enzymes such as topoisomerase I, which is crucial for DNA replication and transcription . These interactions disrupt cellular processes, leading to antiproliferative effects.

Comparison with Similar Compounds

Uniqueness: 5,6,8-Tribromoquinoline is unique due to the specific positioning of bromine atoms, which influences its reactivity and potential for further functionalization. This makes it a versatile intermediate for the synthesis of a wide range of biologically active compounds and materials .

Properties

IUPAC Name

5,6,8-tribromoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br3N/c10-6-4-7(11)9-5(8(6)12)2-1-3-13-9/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJXDVGLRUGMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CC(=C2Br)Br)Br)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30828012
Record name 5,6,8-Tribromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30828012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81278-87-7
Record name 5,6,8-Tribromoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81278-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,8-Tribromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30828012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,8-Tribromoquinoline
Reactant of Route 2
Reactant of Route 2
5,6,8-Tribromoquinoline
Reactant of Route 3
Reactant of Route 3
5,6,8-Tribromoquinoline
Reactant of Route 4
5,6,8-Tribromoquinoline
Reactant of Route 5
Reactant of Route 5
5,6,8-Tribromoquinoline
Reactant of Route 6
5,6,8-Tribromoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.